Nitrofor

描述

Nitrofurantoin is an antibiotic that fights bacteria in the body. It is used to treat urinary tract infections .

Synthesis Analysis

Nitro compounds play an important role as building blocks and synthetic intermediates for the construction of scaffolds for drugs, agricultural chemicals, dyes, and explosives . A new paradigm for chemoselective hydrogenation of nitro compounds to amines has been reported, where a Hydrogenase enzyme releases electrons from H2 to a carbon black support which facilitates nitro-group reduction .Chemical Reactions Analysis

Nitro compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones and alcohols through the radical-initiated pathway . Nitration is one of the fundamental chemical conversions .科学研究应用

Efficacy and Toxicity in UTI Treatment

Nitrofurantoin has shown good clinical and microbiological efficacy in the treatment of lower urinary tract infections (UTIs) caused by common uropathogens. Clinical cure rates vary between 79% and 92%, with toxicity being mild, reversible, and predominantly gastrointestinal. Its clinical efficacy diminishes when given for only 3 days. The acquisition of resistance to nitrofurantoin remains relatively rare (Huttner et al., 2015).

Analytical Detection in Biological Fluids

Methods have been developed for the quantification of nitrofurantoin in biological fluids. These include spectrophotometry for detecting nitrofurantoin in urine and square-wave cathodic adsorptive stripping voltammetry for its determination in human serum and urine (Conklin & Hollifield, 1965); (Hammam, 2002).

Pharmacokinetic Studies

Nitrofurantoin's pharmacokinetics have been studied using ultra-high performance liquid chromatography and diode array detection. This is essential for optimizing patient treatment (Wijma et al., 2019).

安全和危害

未来方向

Clinical studies in relevant patient populations are needed with commercially available Nitrofurantoin formulations at approved dosing regimens to more fully characterize their PK profiles, and to investigate the influence of patient characteristics on these profiles in order to optimize efficacy and avoid toxicity and emergence .

属性

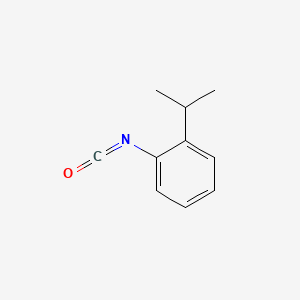

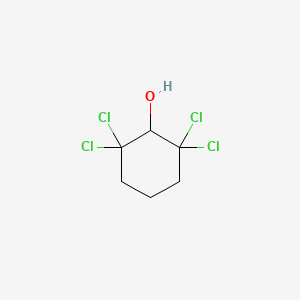

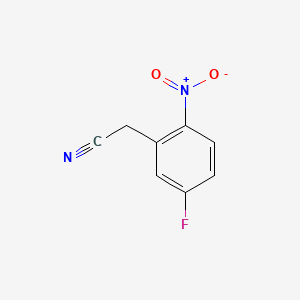

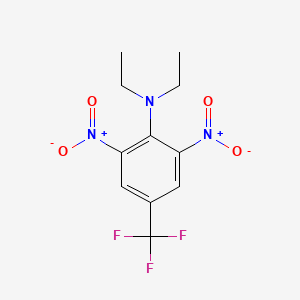

IUPAC Name |

N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O4/c1-3-15(4-2)10-8(16(18)19)5-7(11(12,13)14)6-9(10)17(20)21/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLHXVBITYTYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200531 | |

| Record name | Nitrofor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrofor | |

CAS RN |

5254-27-3 | |

| Record name | Nitrofor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005254273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrofor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。